Cytokinin Activity Abolition: Functional Inversion from Agonist to Inactive Scaffold
The substitution of a hydrogen atom with a second benzyl group at the N6 position completely abolishes the cytokinin activity characteristic of the monosubstituted analog N6-benzyladenine (6-BAP). While 6-BAP at 1 μM exhibits potent cytokinin activity defined as 100% relative response in a tobacco callus bioassay, the disubstituted derivatives, including the N,N-dibenzyl motif, demonstrate a 'strong decrease or complete loss' of this activity, effectively functioning as inactive scaffolds in this context [1].
| Evidence Dimension | Cytokinin Activity |
|---|---|
| Target Compound Data | Strong decrease or complete loss of activity |
| Comparator Or Baseline | N6-Benzyladenine (6-BAP): 100% relative activity at 1 µM |
| Quantified Difference | Qualitative abolition of agonist activity |
| Conditions | Cytokinin-dependent tobacco callus bioassay (Nicotiana tabacum L. cv. Wisconsin 38) |
Why This Matters
For plant biology researchers, this compound serves as a critical negative control or a scaffold for designing cytokinin antagonists, whereas 6-BAP would be selected as a positive control or growth regulator.
- [1] Doležal, K., et al. (2010). Substituted 6-(alkylbenzylamino)purine derivatives for use as cytokinin receptor antagonists. US Patent Application US20100240537A1, Paragraphs [0046]-[0049]. View Source
